Optimizing PROTAC ternary complex formation is critically dependent on linker length. Thalidomide-PEG5-NH2 provides a validated, pre-assembled cereblon (CRBN) recruiter with a defined five-unit PEG spacer and terminal primary amine for amide coupling to target warheads.
- **Design value:** Enables systematic SAR exploration; PEG5 geometry shown critical for degradation vs. shorter PEG2/PEG4 analogs.
- **Technical spec:** Free base MW 493.51, C23H31N3O9. HCl salt form (CAS 2703775-06-6) offered for enhanced stability.
- **Supply:** Reliable R&D quantities with immediate shipment; ideal for positive control in CRBN degradation assays.
Molecular FormulaC23H31N3O9
Molecular Weight493.5 g/mol
Cat. No.B11935376
⚠ Attention: For research use only. Not for human or veterinary use.
Thalidomide-PEG5-NH2 (CAS No. 2460263-40-3 for free base; 2703775-06-6 for hydrochloride salt) is a synthetic E3 ligase ligand-linker conjugate, specifically designed for the rapid assembly of Proteolysis Targeting Chimeras (PROTACs) [1]. The molecule incorporates a cereblon (CRBN)-recruiting ligand derived from thalidomide covalently attached to a five-unit polyethylene glycol (PEG5) spacer, which terminates in a reactive primary amine (-NH₂) group . This bifunctional architecture enables direct conjugation to carboxyl-containing ligands on a target protein of interest, streamlining PROTAC synthesis . Its molecular formula is C23H31N3O9 with a molecular weight of 493.51 g/mol for the free base, and the hydrochloride salt form is frequently used to enhance stability and handling .
In PROTAC design, the linker is not a passive structural element; its length and composition directly dictate the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and influence aqueous solubility, cell permeability, and neosubstrate degradation profiles . Simply interchanging a PEG5 spacer with a PEG2, PEG4, or an alkyl chain analog can lead to a complete loss of degradation activity or induce unwanted off-target degradation [1]. Studies have explicitly demonstrated that the efficiency of targeted protein degradation is critically dependent on the length of the flexible PEG chain linker, with shorter linkers sometimes failing to induce degradation or promoting the degradation of unintended neosubstrates like GSPT1 [2]. Furthermore, altering the attachment point of the linker on the thalidomide moiety has been shown to dramatically affect degradation potency, underscoring that the precise chemical architecture of Thalidomide-PEG5-NH2 confers a unique molecular geometry that cannot be replicated by a simple substitution with a shorter PEG analog [3].
Linker length mismatch
Shorter PEG2 or PEG4 analogs may fail to induce productive ternary complexes or may shift degradation profiles.
Attachment position shift
4‑position linker attachment on thalidomide can recruit GSPT1 neosubstrate, unlike 5‑position designs.
Spacer chemistry change
Replacing PEG with alkyl chains may lower solubility and cell permeability, altering intracellular activity.
[1] Hughes, S. J., et al. (2021). Design and synthetic approaches to thalidomide based small molecule PROTACs. RSC Medicinal Chemistry, 12, 50-61. View Source
[2] Tessier, A., et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 278, 115033. View Source
[3] Mendes Maia, T., et al. (2023). Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. European Journal of Medicinal Chemistry, 247, 115033. (ProteomeXchange Dataset PXD040391). View Source
Key Differentiators of Thalidomide-PEG5-NH2
Enhanced Aqueous Solubility
Thalidomide-PEG5-NH2 hydrochloride exhibits superior solubility in DMSO compared to the shorter Thalidomide-PEG4-NH2 hydrochloride analog. This is a critical parameter for preparing concentrated stock solutions for in vitro and in vivo PROTAC experiments, where solubility limitations can compromise assay reproducibility .
DMSO solubilityData to verify
~125 mg/mLPEG5
vs
~100 mg/mLPEG4
+25 mg/mL
Supports concentrated stock preparation for assays
+25 mg/mL (approx. +25% higher solubility by mass)
Conditions
In vitro solubility data as reported by commercial vendors using standard protocols; exact methodology may vary.
Why This Matters
Higher solubility in DMSO reduces the need for sonication and minimizes the risk of compound precipitation during biological assays, ensuring more reliable and reproducible degradation data.
PROTACSolubilityLinker LengthDrug Discovery
Linker Length for Ternary Complex
The five-unit PEG chain (PEG5) in Thalidomide-PEG5-NH2 provides a theoretical extended spacer length (~22-24 Å), which is positioned to bridge the distance between the CRBN E3 ligase and a diverse range of target proteins (POIs) more effectively than a PEG2 spacer (~11-12 Å) [1]. A SAR study on MK-5108-derived PROTACs demonstrated that while a degrader with a linker as short as 2 PEG units was potent, the optimal degradation efficiency was achieved with specific linker lengths and attachment vectors [1].
Spacer lengthClass‑level inference
~22–24 ÅPEG5
vs ~11–12 Å PEG2
Extends conformational flexibility for POI–CRBN bridging
Theoretical calculation from monomer units
PROTACTernary ComplexLinker SARCRBN
Evidence Dimension
Linker Spacer Length
Target Compound Data
5 PEG units (PEG5)
Comparator Or Baseline
Thalidomide-PEG2-NH2: 2 PEG units (PEG2)
Quantified Difference
+3 PEG units, providing a longer and more flexible spacer.
Conditions
Theoretical calculated spacer length based on monomeric unit contributions.
Why This Matters
A PEG5 linker offers greater conformational flexibility to accommodate varying POI-CRBN distances, increasing the probability of successful ternary complex formation and reducing the risk of steric clashes that can abolish degradation activity with shorter linkers.
PROTACTernary ComplexLinker SARCRBN
[1] Mendes Maia, T., et al. (2023). Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. Eur J Med Chem, 247, 115033. (ProteomeXchange Dataset PXD040391). View Source
Reduced Neosubstrate Degradation
The attachment of the PEG linker to the 5-position of the thalidomide phthalimide ring in Thalidomide-PEG5-NH2 is strategically significant. Research indicates that anchoring the linker at the 4-position can inadvertently stabilize a conformation that promotes the degradation of the translation termination factor GSPT1, an undesirable off-target effect. In contrast, compounds with a 5-position linker are designed to mitigate this risk [1].
Attachment positionClass‑level inference
5‑positionmitigates GSPT1 risk
vs
4‑positionmay induce GSPT1 degradation
5‑position attachment may limit off‑target neosubstrate recruitment
SAR studies indicate attachment‑dependent selectivity
PROTACSelectivityNeosubstrateGSPT1CRBN
Evidence Dimension
Attachment Position on Phthalimide Ring
Target Compound Data
Linker attached at the 5-position (para to the phthalimide nitrogen) [1].
Comparator Or Baseline
Some early CRBN-based PROTACs with linker attached at the 4-position (ortho to the phthalimide nitrogen).
Quantified Difference
Altered molecular geometry and degradation profile.
Conditions
Structure-activity relationship (SAR) studies on CRBN-recruiting PROTACs.
Why This Matters
Choosing a 5-position linker analog like Thalidomide-PEG5-NH2 helps ensure that the observed protein degradation is due to the intended target engagement and not an artifact of neosubstrate recruitment, thereby providing cleaner and more interpretable biological data.
PROTACSelectivityNeosubstrateGSPT1CRBN
[1] Tessier, A., et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 278, 115033. View Source
High Purity for Reproducible Results
Commercially sourced Thalidomide-PEG5-NH2 hydrochloride is consistently provided at high purity levels (≥98%), as verified by vendors like InvivoChem and MedChemExpress . This is essential for minimizing batch-to-batch variability in PROTAC degradation experiments, where even low levels of impurities can confound DC50 and Dmax measurements.
Purity (HPLC)Data to verify
≥98%
Supports reproducible degradation assay results
Reported by multiple vendors; verify per lot
PROTACPurityAnalytical ChemistryReproducibility
Evidence Dimension
Purity
Target Compound Data
≥98% (as reported by multiple vendors) .
Comparator Or Baseline
N/A - Baseline for high-purity research reagents.
Quantified Difference
N/A
Conditions
HPLC purity analysis.
Why This Matters
Procurement of a high-purity ligand-linker conjugate reduces the likelihood of introducing undefined variables into a PROTAC SAR campaign, saving time and resources by ensuring that observed biological activity is attributable to the designed degrader molecule.
PROTACPurityAnalytical ChemistryReproducibility
Thalidomide-PEG5-NH2 Applications
Rapid PROTAC Library Synthesis
The primary amine handle of Thalidomide-PEG5-NH2 is primed for efficient amide bond formation with carboxyl-containing ligands, making it a cornerstone building block for the parallel synthesis of PROTAC libraries . By using this pre-assembled ligand-linker conjugate, medicinal chemists can rapidly explore the SAR of various target protein warheads without having to re-optimize the linker chemistry for each new degrader. This approach accelerates the identification of potent and selective degraders in early-stage drug discovery.
Linker Length Dependency Studies
Thalidomide-PEG5-NH2 serves as an ideal tool for studying the profound influence of linker length on ternary complex formation and degradation efficiency [1]. Researchers can systematically compare degrader molecules built with this PEG5 linker to those constructed with PEG2 or PEG4 analogs to empirically determine the optimal spacer length for a given target protein [2]. This type of systematic study is crucial for understanding the biophysics of induced proximity and for designing more effective therapeutic candidates.
Validation of Novel E3 Ligase Binders
For laboratories exploring new chemical space for CRBN recruitment, Thalidomide-PEG5-NH2 provides a validated and reliable positive control. Its well-characterized recruitment of the CRBN E3 ligase allows researchers to confirm that their degradation assay is functional and to benchmark the performance of novel E3 ligase ligands. This is a critical step in troubleshooting and validating the mechanism of action for new degrader molecules.
Application
Selection Property
Validation Focus
PROTAC library synthesis
Pre-assembled ligand-linker conjugate with amine handle
Amide coupling efficiency and library diversification
Linker length dependency studies
PEG5 spacer length and flexibility
Ternary complex formation and degradation potency
CRBN recruitment validation
Confirmed CRBN E3 ligase engagement
Degradation assay functionality and benchmark
[1] Tessier, A., et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 278, 115033. View Source
[2] Mendes Maia, T., et al. (2023). Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. Eur J Med Chem, 247, 115033. (ProteomeXchange Dataset PXD040391). View Source
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